"Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" chemical properties
"Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate" chemical properties
An In-depth Technical Guide to Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unpacking a Versatile Scaffold
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate represents a quintessential building block in modern medicinal chemistry. Its structure, featuring a tertiary alcohol, a tertiary amine, and a methyl ester, offers multiple points for chemical modification, making it a valuable intermediate for constructing more complex molecular architectures. The 1-methyl-4-hydroxypiperidine core is a privileged scaffold, frequently incorporated into molecules designed to interact with biological systems, particularly within the central nervous system (CNS).[1][2] This guide, intended for the practicing scientist, provides a comprehensive overview of this compound's chemical properties, a robust protocol for its synthesis, and a detailed analysis of its characterization, grounded in established chemical principles and field-proven insights.
Core Physicochemical & Structural Properties
The molecule's properties are dictated by its trifunctional nature. The hydroxyl group provides a site for hydrogen bonding and potential esterification, the tertiary amine acts as a base and a common anchor point in many CNS-active drugs, and the methyl ester is a readily hydrolyzable or transamidable handle.[3][4][5]
Data Summary Table
| Property | Value | Source |
| CAS Number | 1415564-49-6 | BLDpharm[6] |
| Molecular Formula | C₉H₁₇NO₃ | BLDpharm[6] |
| Molecular Weight | 187.24 g/mol | BLDpharm[6] |
| SMILES | O=C(OC)CC1(O)CCN(C)CC1 | BLDpharm[6] |
| Appearance | Data not widely published; expected to be an oil or low-melting solid. | N/A |
| Boiling Point | Data not widely published. | N/A |
| Melting Point | Data not widely published. | N/A |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DCM). | N/A |
Synthesis Pathway: The Reformatsky-Type Reaction
While multiple synthetic routes can be envisioned, a highly reliable and common approach for generating such α-hydroxy esters is a Reformatsky-type reaction or, more commonly in modern synthesis, the addition of a pre-formed ester enolate to a ketone. The logical precursors are the commercially available 1-methyl-4-piperidone and methyl acetate.
The causality behind this choice is rooted in efficiency and control. 1-methyl-4-piperidone provides the core piperidine ring, and methyl acetate serves as the two-carbon donor for the side chain. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the α-carbon of methyl acetate quantitatively, forming the lithium enolate. Its steric bulk prevents it from acting as a nucleophile and directly attacking the ester or ketone, which would lead to unwanted side products.
Experimental Protocol: Synthesis of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous Tetrahydrofuran (THF)
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Methyl acetate
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1-Methyl-4-piperidone
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Step-by-Step Methodology:
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Enolate Formation (In-situ LDA generation):
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To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
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Slowly add n-BuLi (1.1 equivalents) dropwise. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.
-
-
Addition of Ester:
-
Slowly add methyl acetate (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Reaction with Ketone:
-
In a separate flask, dissolve 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Monitor by Thin Layer Chromatography (TLC) until the starting ketone is consumed (usually 1-2 hours).
-
-
Workup and Quenching:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude oil or solid can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate/hexane to yield the pure product.
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Synthesis Workflow Diagram
Caption: Synthesis workflow for the target compound via lithium enolate addition.
Analytical Characterization: A Self-Validating System
A combination of spectroscopic methods provides an unambiguous confirmation of the molecular structure. Each technique validates the presence of specific functional groups and the overall connectivity.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~3.7 ppm (s, 3H): Methyl ester (-OCH₃).~3.5-4.0 ppm (br s, 1H): Hydroxyl proton (-OH).~2.5-2.8 ppm (m, 4H): Piperidine protons adjacent to nitrogen.~2.5 ppm (s, 2H): Methylene protons (-CH₂-COO).~2.3 ppm (s, 3H): N-Methyl protons (-NCH₃).~1.5-1.8 ppm (m, 4H): Remaining piperidine protons. |
| ¹³C NMR | ~173 ppm: Ester carbonyl carbon (C=O).~70 ppm: Quaternary carbon bearing the hydroxyl group (C-OH).~55 ppm: Piperidine carbons adjacent to nitrogen.~52 ppm: Methyl ester carbon (-OCH₃).~46 ppm: N-Methyl carbon (-NCH₃).~45 ppm: Methylene carbon (-CH₂-COO).~35 ppm: Remaining piperidine carbons. |
| Mass Spec (ESI+) | m/z 188.12: [M+H]⁺ (Calculated for C₉H₁₈NO₃⁺: 188.1281).m/z 170.11: [M+H-H₂O]⁺ (Loss of water).m/z 128.10: [M+H-CH₃O₂C]⁺ (Loss of carboxymethyl group). |
| FT-IR | ~3400 cm⁻¹ (broad): O-H stretch.~2950 cm⁻¹: C-H alkane stretches.~1730 cm⁻¹ (strong): C=O ester stretch. |
Note: Predicted NMR shifts are estimates based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary based on solvent and other experimental conditions.[7][8][9]
Analytical Workflow Diagram
Caption: Multi-technique workflow for structural validation of the final product.
Applications in Drug Discovery & Medicinal Chemistry
The true value of Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate lies in its potential as a versatile intermediate. The piperidine ring is a cornerstone in drug design, known to impart favorable pharmacokinetic properties like improved solubility and metabolic stability.[3][4]
-
CNS Agents: The core structure is related to acetylcholine analogs and has been used to develop PET radioligands that cross the blood-brain barrier to study acetylcholinesterase (AChE) activity.[2] This suggests that derivatives of this compound could be tailored for CNS targets.
-
Scaffold for Derivatization: The hydroxyl and ester functionalities are ideal handles for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amide derivatives.[4] The hydroxyl group can be derivatized to form ethers or other esters to modulate lipophilicity and target engagement.
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Role of the Methyl Group: The N-methyl group is a critical feature. In drug design, methylation can significantly modulate physicochemical properties, pharmacodynamics, and pharmacokinetics.[10] It can enhance metabolic stability by blocking N-dealkylation, a common metabolic pathway.[10]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at 2-8°C for long-term stability.[6]
References
- Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
National Center for Biotechnology Information. (2006). N-[11C]Methylpiperidin-4-yl acetate. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
- Google Patents. (2014). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
-
ResearchGate. (2025). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. Retrieved from [Link]
-
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (n.d.). ChemRxiv. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]
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PubMed. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Retrieved from [Link]
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